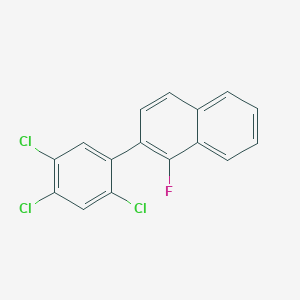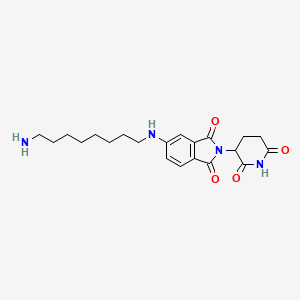
Thalidomide-5-NH2-C8-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5-NH2-C8-NH2 is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This compound has been synthesized to enhance the biological activity of thalidomide and to explore new therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH2-C8-NH2 involves multiple steps, starting from thalidomideThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5-NH2-C8-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Thalidomide-5-NH2-C8-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Thalidomide-5-NH2-C8-NH2 involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins, thereby modulating various cellular processes. The compound also affects signaling pathways involved in inflammation and angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A thalidomide analog with potent anti-inflammatory and anti-angiogenic effects.
Uniqueness
Thalidomide-5-NH2-C8-NH2 is unique due to its specific modifications, which enhance its biological activity and therapeutic potential compared to other thalidomide derivatives. Its unique structure allows for more targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C21H28N4O4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H28N4O4/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27) |
Clave InChI |
XCRKJDZSUFZXGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




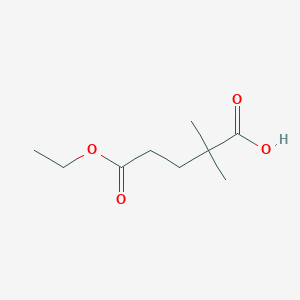

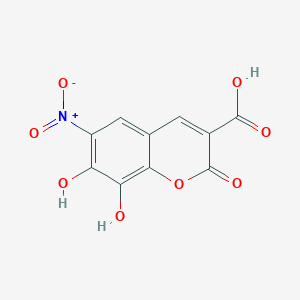
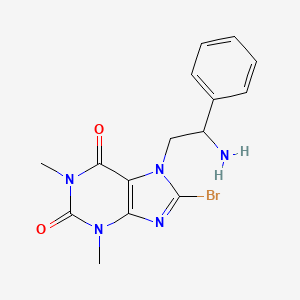
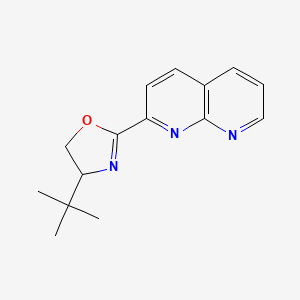
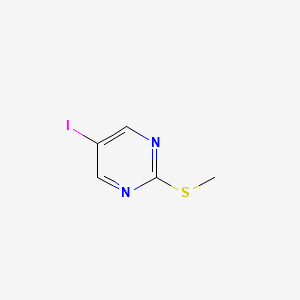
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)

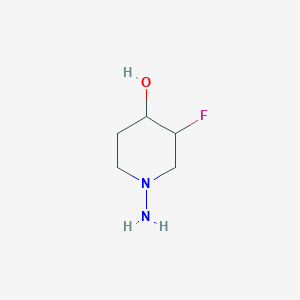
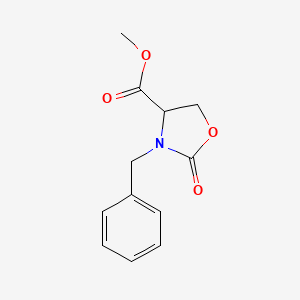
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
